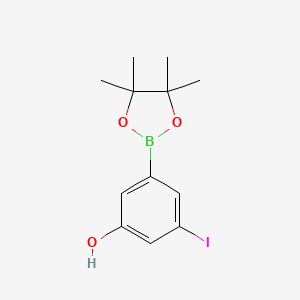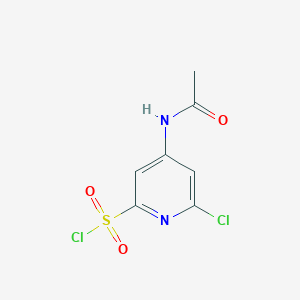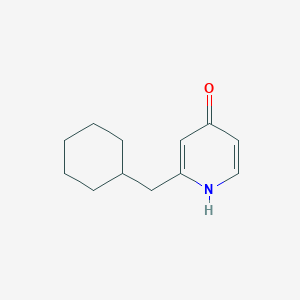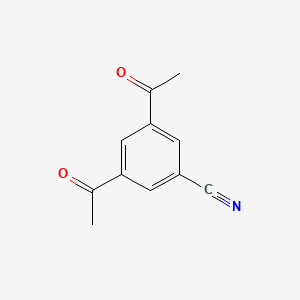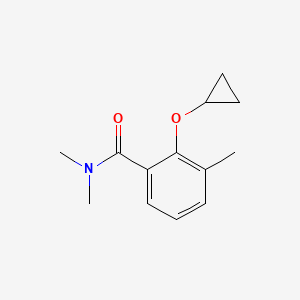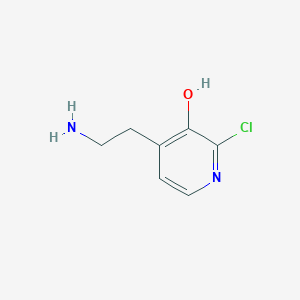
4-(2-Aminoethyl)-2-chloropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-chloropyridin-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 2-chloropyridine undergoes nucleophilic substitution with ethylenediamine to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired quality standards.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
4-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chlorine and hydroxyl groups contribute to the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the chlorine and hydroxyl groups.
4-(2-Aminoethyl)morpholine: Contains a morpholine ring instead of the pyridine ring.
4-(2-Aminoethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of the pyridine ring.
Uniqueness
4-(2-Aminoethyl)-2-chloropyridin-3-OL is unique due to the presence of the chlorine and hydroxyl groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. These functional groups enable specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)5(1-3-9)2-4-10-7/h2,4,11H,1,3,9H2 |
InChIキー |
VSLJTAGEVCNUJS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CCN)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
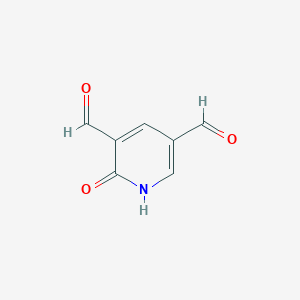
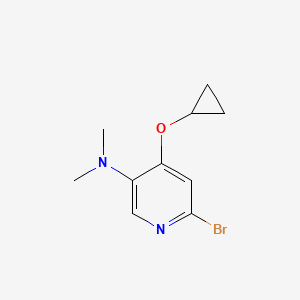
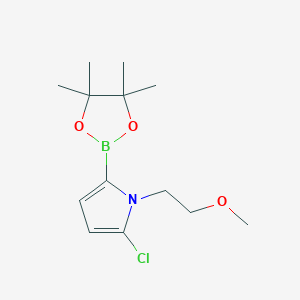
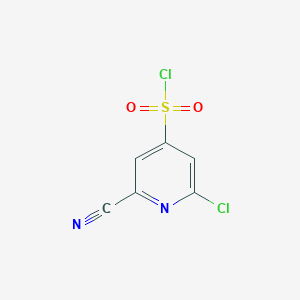
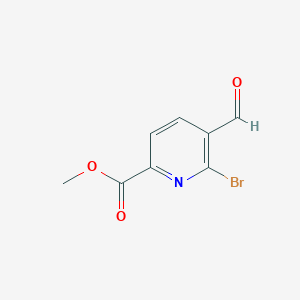
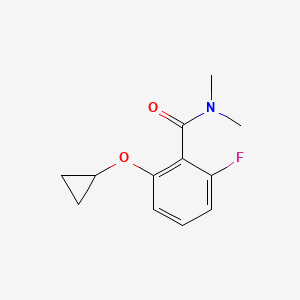
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
